molecular formula C50H72O2 B1246088 Bisanhydrobacterioruberin

Bisanhydrobacterioruberin

Cat. No. B1246088
M. Wt: 705.1 g/mol
InChI Key: YSNDIOZFQNZVGY-SOGLEDDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bisanhydrobacterioruberin is a C50 carotenoid that is an intermediate in the biosynthesis of bacterioruberin, a red-coloured pigment found in several Halobacterium and Haloarcula species. It has a role as a bacterial metabolite. It is a C50 carotenoid, a tertiary alcohol and a diol.

Scientific Research Applications

Carotenogenesis in Haloarchaea

Bisanhydrobacterioruberin, along with other carotenoids like bacterioruberin, is primarily produced by haloarchaea, a group of halophilic microbes from the Archaea domain. A study by Giani et al. (2020) delves into the metabolic pathways of carotenogenesis in haloarchaea, focusing on the synthesis of bacterioruberin and its derivatives including bisanhydrobacterioruberin. This research provides a bioinformatic analysis establishing a hypothetical metabolic map connecting all potential pathways involved in carotenogenesis in haloarchaea, particularly in the Haloferax genus (Giani, Miralles-Robledillo, Peiró, Pire, & Martínez-Espinosa, 2020).

Influence of Nicotine on Carotenoid Metabolism

Research by Oren et al. (2018) demonstrates the profound effect of nicotine on carotenoid metabolism in halophilic Archaea. In their study, nicotine addition led to significant changes in carotenoid production, including the formation of bisanhydrobacterioruberin. This study provides insights into how external factors like nicotine can influence the biosynthesis of carotenoids, including bisanhydrobacterioruberin, in halophilic Archaea (Oren, Hirschberg, Mann, & Jehlička, 2018).

Antioxidant Potential and Identification in Halophilic Archaea

Kesbiç and Gültepe (2021) identified bisanhydrobacterioruberin as one of the major carotenoids in the extremophilic archaeon Haloterrigena thermotolerans. Their research highlights the significant antioxidant activity of the carotenoid extract from H. thermotolerans, which was statistically higher than ascorbic acid and butylated hydroxytoluene, indicating potential applications in biotechnology, food, and medical industries (Kesbiç & Gültepe, 2021).

Bisanhydrobacterioruberin in Halorubrum sp. SH1

De la Vega et al. (2016) investigated a strain of Halorubrum, designated as Halorubrum sp. SH1, and found that the predominant pigments produced by this strain were C50‐carotenoids, including bisanhydrobacterioruberin. The study suggests that this archaeon could be a valuable source for the production of bacterioruberins due to their coloring, antioxidant, and potential anticancer properties (De la Vega, Sayago, Ariza, Barneto, & Léon, 2016).

Carotenoids in Haloarcula japonica

Yatsunami et al. (2014) identified bisanhydrobacterioruberin as a major carotenoid in the extremophilic archaeon Haloarcula japonica. The study highlights the antioxidant capacity of bacterioruberin, which was much higher than that of β-carotene, indicating the potential of these carotenoids, including bisanhydrobacterioruberin, in various applications (Yatsunami, Ando, Yang, Takaichi, Kohno, Matsumura, Ikeda, Fukui, Nakasone, Fujita, Sekine, Takashina, & Nakamura, 2014).

properties

Product Name

Bisanhydrobacterioruberin

Molecular Formula

C50H72O2

Molecular Weight

705.1 g/mol

IUPAC Name

(3S,4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30S)-2,6,10,14,19,23,27,31-octamethyl-3,30-bis(3-methylbut-2-enyl)dotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaene-2,31-diol

InChI

InChI=1S/C50H72O2/c1-39(2)31-35-47(49(11,12)51)37-33-45(9)29-19-27-43(7)25-17-23-41(5)21-15-16-22-42(6)24-18-26-44(8)28-20-30-46(10)34-38-48(50(13,14)52)36-32-40(3)4/h15-34,37-38,47-48,51-52H,35-36H2,1-14H3/b16-15+,23-17+,24-18+,27-19+,28-20+,37-33+,38-34+,41-21+,42-22+,43-25+,44-26+,45-29+,46-30+/t47-,48-/m0/s1

InChI Key

YSNDIOZFQNZVGY-SOGLEDDYSA-N

Isomeric SMILES

CC(=CC[C@H](C(O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/[C@@H](C(O)(C)C)CC=C(C)C)\C)\C)\C)/C)/C)/C)C

Canonical SMILES

CC(=CCC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CC=C(C)C)C(C)(C)O)C)C)C)C(C)(C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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